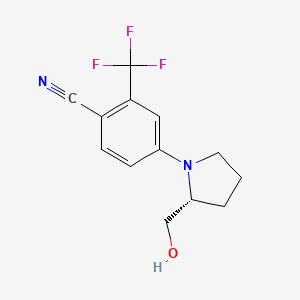
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoromethyl group and the pyrrolidine ring in its structure imparts unique chemical properties, making it a compound of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzonitrile and ®-2-(hydroxymethyl)pyrrolidine.
Nucleophilic Substitution: The bromine atom in 4-bromo-2-(trifluoromethyl)benzonitrile is substituted with the ®-2-(hydroxymethyl)pyrrolidine through a nucleophilic substitution reaction. This step is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable purification methods.
化学反应分析
Types of Reactions
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can improve its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylbenzonitrile
- ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-chlorobenzonitrile
- ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-fluorobenzonitrile
Uniqueness
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding interactions with biological targets compared to similar compounds without the trifluoromethyl group.
生物活性
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives that include a pyrrolidine moiety have shown improved binding to key proteins involved in tumor progression, such as IKKb, which is crucial for NF-κB activation. This pathway is often dysregulated in cancers, leading to enhanced cell survival and proliferation .
- Cholinesterase Inhibition :
- Antimicrobial Activity :
1. Anticancer Efficacy
A study investigated the effects of a related compound on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than the reference drug bleomycin. The structural modifications introduced by the trifluoromethyl group were thought to enhance its interaction with the target proteins involved in apoptosis pathways .
2. Neuroprotective Effects
Research has shown that certain derivatives can cross the blood-brain barrier and inhibit cholinesterases effectively. This action was linked to improved cognitive outcomes in animal models of Alzheimer's disease .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Induced apoptosis in FaDu cells | Potential for developing new cancer therapies |
| Cholinesterase Inhibition | Dual inhibition observed | Possible treatment for Alzheimer's disease |
| Antimicrobial Properties | Effective against MRSA and E. coli | Could lead to new antibiotics |
属性
IUPAC Name |
4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQKMYNNNUHOL-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













